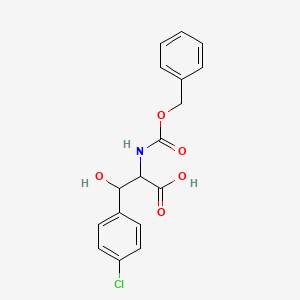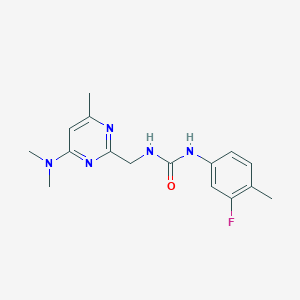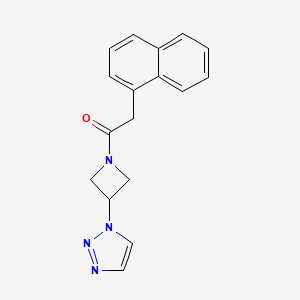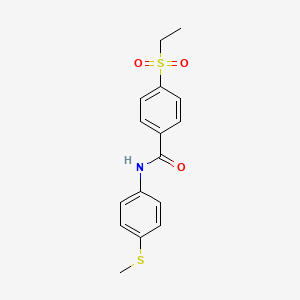![molecular formula C15H20N2O5S B2968764 2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide CAS No. 2097908-63-7](/img/structure/B2968764.png)
2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . These compounds are synthesized using various chemical techniques and computational chemistry applications, and their utilization and biological effects are studied .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps involves the hydrolysis of a compound, which is then converted to a corresponding phenoxy acid . This acid is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a cyclohex-2-en-1-yl group, a sulfamoyl group, and a phenoxy group . The cyclohex-2-en-1-yl group is a derivative of cyclohexene, a six-membered cyclic compound with one double bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis and coupling reactions . Hydrolysis is a reaction involving the breaking of a bond in a molecule using water, while a coupling reaction involves the joining of two organic compounds, usually with the aid of a catalyst .科学的研究の応用
Antimicrobial and Antifungal Activities
A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating potential as antimicrobial agents. These compounds showed promising results in in vitro antibacterial and antifungal activities, highlighting their significance in medical research for developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Agents
Another study elaborated on the synthesis of azoles incorporating a sulfonamide moiety, evaluated for anticonvulsant activities. Several synthesized compounds showed protection against picrotoxin-induced convulsion, with some offering 100% protection. This indicates the compound's potential in the development of new anticonvulsant drugs (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Synthesis and Chemical Properties
Research by Cremlyn and Pannell (1978) investigated sulfonyl derivatives of phenoxyacetamide, providing insights into the synthesis, characterization, and potential applications of these compounds in chemical research. This study aids in understanding the chemical properties and reactivity of compounds containing phenoxyacetamide and sulfamoyl groups (Cremlyn & Pannell, 1978).
Novel Anti-inflammatory Agents
Investigations into gamma-sultam derivatives containing antioxidant moieties revealed their potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These findings suggest the compound's relevance in developing novel anti-inflammatory drugs without ulcerogenic activities (Inagaki, Tsuri, Jyoyama, Ono, Yamada, Kobayashi, Hori, Arimura, Yasui, Ohno, Kakudo, Koizumi, Suzuki, Kawai, Kato, & Matsumoto, 2000).
Synthesis of Sulfonium Ylides
A study by Cook and Moffatt (1968) explored carbodiimide-sulfoxide reactions, leading to the synthesis of stabilized sulfonium ylides. This research contributes to the understanding of the synthesis and stabilization of sulfonium ylides, which have applications in organic synthesis and pharmaceutical research (Cook & Moffatt, 1968).
将来の方向性
特性
IUPAC Name |
2-[4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c16-14(18)10-22-12-4-6-13(7-5-12)23(20,21)17-11-15(19)8-2-1-3-9-15/h2,4-8,17,19H,1,3,9-11H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDYNWGJUIMLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)
![methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![N-(2-PHENYLETHYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2968691.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)
![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)
![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2968695.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B2968696.png)
![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

